2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide
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Overview
Description
“2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide” is a compound with the molecular formula C19H21N3O3S2 and a molecular weight of 403.52. It contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold that has been the subject of various pharmacological studies .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-benzothiadiazine-1,1-dioxide ring. This ring is known to have various tautomeric forms and can give rise to benzo derivatives . The specific molecular structure of “this compound” is not available in the retrieved data.Chemical Reactions Analysis
The 1,2,4-benzothiadiazine-1,1-dioxide ring in this compound is known to react with various functional groups. For example, a halo group at the 7 and 8 positions of the ring can give active compounds. Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the ring are also responsible for the activity .Scientific Research Applications
Synthesis and Insecticidal Assessment
A study by Fadda et al. (2017) focused on the synthesis of various heterocycles incorporating a thiadiazole moiety, aiming to evaluate their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research highlights the innovative approach to developing potential agrochemicals leveraging the structural features of thiadiazoles for enhanced insecticidal activities (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anticancer Agents Synthesis
Kamal et al. (2011) designed and synthesized compounds based on the benzothiadiazinyl structure, testing them for anticancer activity against various cancer cell lines. This study demonstrates the potential of such compounds in oncological pharmacology, suggesting a promising avenue for developing novel anticancer agents leveraging the benzothiadiazinyl scaffold (Kamal, Srikanth, Ashraf, Khan, Basha Shaik, Kalivendi, Suri, & Saxena, 2011).
Apoptosis-Inducing Agents for Breast Cancer
Gad et al. (2020) explored the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, focusing on their application as apoptosis-inducing agents for breast cancer. The study provides insight into the therapeutic potential of these compounds in treating breast cancer, emphasizing the importance of structural modification for achieving desired biological activities (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide derivatives are often attributed to various functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring has been associated with active compounds .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-5-23-16-8-6-7-9-17(16)28(25,26)22-20(23)27-12-18(24)21-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNKSKJYYPLEKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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